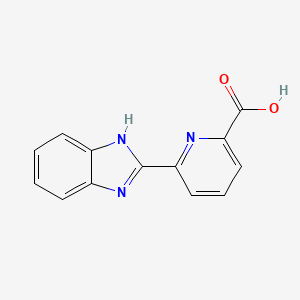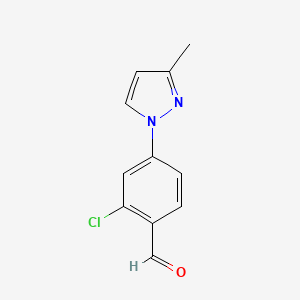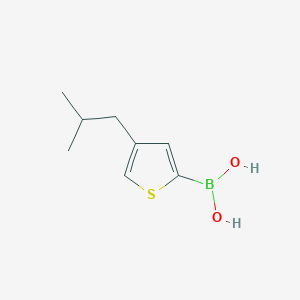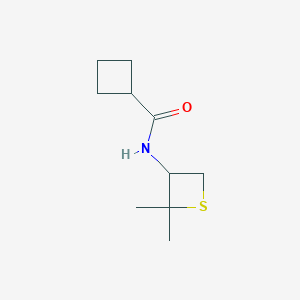
N-(2,2-Dimethylthietan-3-yl)cyclobutanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,2-Dimethylthietan-3-yl)cyclobutanecarboxamide is an organic compound with a unique structure that combines a cyclobutane ring and a thietane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dimethylthietan-3-yl)cyclobutanecarboxamide typically involves the reaction of cyclobutanecarboxylic acid with 2,2-dimethylthietane-3-amine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of automated synthesis platforms can streamline the production process, reducing the need for manual intervention and increasing reproducibility.
化学反应分析
Types of Reactions
N-(2,2-Dimethylthietan-3-yl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted amides
科学研究应用
N-(2,2-Dimethylthietan-3-yl)cyclobutanecarboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions, providing insights into biological pathways and mechanisms.
Industry: The compound’s unique structure makes it useful in the development of novel materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of N-(2,2-Dimethylthietan-3-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the target and the pathway involved.
相似化合物的比较
Similar Compounds
- N-(2,6-Dimethylphenyl)cyclobutanecarboxamide
- N-(2-(furan-2-yl)-2-thiomorpholinoethyl)cyclobutanecarboxamide
- N-[(2R,3S,6R)-2-(hydroxymethyl)-6-[2-oxo-2-[(1R)-1-phenylethyl]amino]ethyl]-3,6-dihydro-2H-pyran-3-yl]cyclobutanecarboxamide
Uniqueness
N-(2,2-Dimethylthietan-3-yl)cyclobutanecarboxamide stands out due to its combination of a cyclobutane ring and a thietane ring, which imparts unique chemical and physical properties
属性
分子式 |
C10H17NOS |
|---|---|
分子量 |
199.32 g/mol |
IUPAC 名称 |
N-(2,2-dimethylthietan-3-yl)cyclobutanecarboxamide |
InChI |
InChI=1S/C10H17NOS/c1-10(2)8(6-13-10)11-9(12)7-4-3-5-7/h7-8H,3-6H2,1-2H3,(H,11,12) |
InChI 键 |
HCMDCPMQLNNMFI-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(CS1)NC(=O)C2CCC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


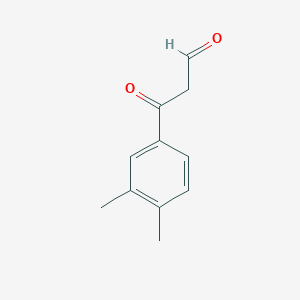
![3-Iodo-2-nitrodibenzo[b,d]furan](/img/structure/B13332154.png)
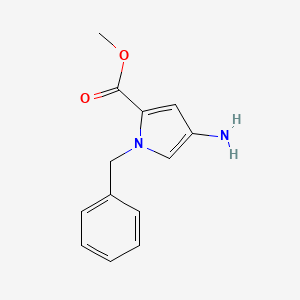
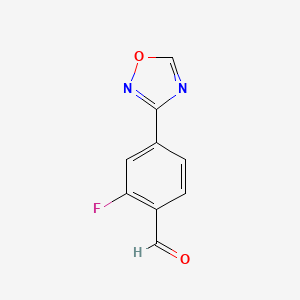
![5-Bromo-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13332170.png)
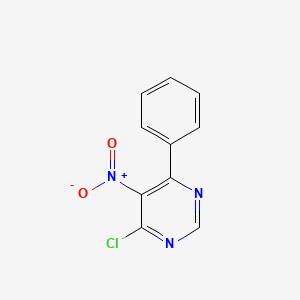


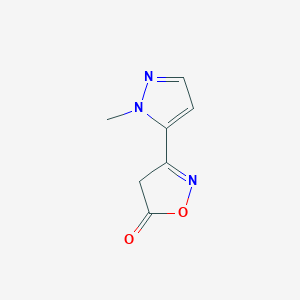
![N-{bicyclo[2.2.1]heptan-2-yl}-1-methylpyrrolidin-3-amine](/img/structure/B13332200.png)
![1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopentan-1-amine](/img/structure/B13332208.png)
